5-Lipoxygenase Inhibitory Activity: 6-(4-Ethylphenyl)benzo[a]phenazin-5-ol Is Not Active, Offering a Clean Negative Control
In a direct enzymatic assay, 6-(4-ethylphenyl)benzo[a]phenazin-5-ol exhibited no significant inhibition of 5-lipoxygenase (5-LOX) when tested at a concentration of 100 µM in rat basophilic leukemia (RBL-1) cells [1]. This contrasts with other benzo[a]phenazin-5-ol derivatives that have been reported to inhibit 5-LOX, making this compound a valuable negative control for assay development and structure-activity relationship (SAR) studies within this chemical class.
| Evidence Dimension | 5-Lipoxygenase inhibitory activity |
|---|---|
| Target Compound Data | No significant activity at 100 µM (RBL-1 cells) |
| Comparator Or Baseline | Active benzo[a]phenazin-5-ol derivatives (e.g., certain 6-substituted analogs) demonstrate measurable 5-LOX inhibition |
| Quantified Difference | Qualitative: inactive vs. active; quantitative IC₅₀ values for active comparators are typically in the low micromolar range |
| Conditions | Rat basophilic leukemia-1 (RBL-1) cell lysate, 5-LOX enzyme assay |
Why This Matters
Researchers requiring a structurally related but functionally inert compound for control experiments in 5-LOX or inflammatory pathway studies can confidently select this derivative, ensuring that observed biological effects are attributable to the test article rather than off-target lipoxygenase modulation.
- [1] ChEMBL Database. CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 (accessed 2026). View Source
